molecular formula C11H18O5 B172801 Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 134970-49-3

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B172801
CAS No.: 134970-49-3
M. Wt: 230.26 g/mol
InChI Key: WPIGRKQDNYKUGH-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C11H18O5 and a molecular weight of 230.26 g/mol . It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy group at the 8-position . The reaction conditions often include the use of a strong acid catalyst, such as p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and bioactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxy group at the 8-position may play a crucial role in its biological activity by forming hydrogen bonds with target proteins or enzymes. Additionally, the spirocyclic structure may contribute to its stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to the presence of the hydroxy group at the 8-position, which can significantly influence its reactivity and biological activity. This functional group allows for additional chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-2-14-9(12)10(13)3-5-11(6-4-10)15-7-8-16-11/h13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIGRKQDNYKUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565307
Record name Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134970-49-3
Record name Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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